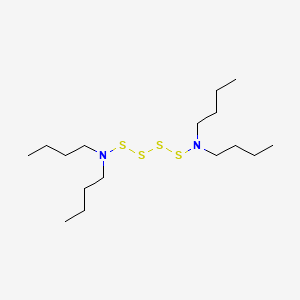

N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine

Descripción

Propiedades

Fórmula molecular |

C16H36N2S4 |

|---|---|

Peso molecular |

384.7 g/mol |

Nombre IUPAC |

N-butyl-N-[(dibutylamino)tetrasulfanyl]butan-1-amine |

InChI |

InChI=1S/C16H36N2S4/c1-5-9-13-17(14-10-6-2)19-21-22-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |

Clave InChI |

HHRYHTWCGDDMOX-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(CCCC)SSSSN(CCCC)CCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine typically involves the reaction of butylamine with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and disulfides.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a catalyst such as palladium or platinum.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Various alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Key structural differences among analogs include backbone composition (sulfane, benzene, alkyne) and substituent groups (methyl, bromophenyl, pyridinyl).

Analysis :

- Substituent Impact : Tetrabutyl groups increase steric hindrance and hydrophobicity relative to methyl or phenyl substituents, which may influence solubility and reactivity . Bromophenyl groups (e.g., in ) introduce halogen bonding and higher molecular weights, while pyridinyl groups () enable metal coordination.

Physical and Spectroscopic Properties

Analysis :

- The target compound’s tetrabutyl groups and sulfane backbone may reduce solubility in polar solvents compared to methyl or pyridinyl analogs.

- Spectroscopic characterization (e.g., NMR, MS) would be essential to confirm its structure, as seen in brominated derivatives .

Actividad Biológica

N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is a compound of interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article presents an overview of the biological activity associated with this compound, including relevant case studies and research findings.

Chemical Structure and Properties

N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is characterized by its tetrabutyl substituents and tetrasulfane linkage, which contribute to its distinctive properties. The molecular formula is , with a molecular weight of approximately 378.67 g/mol.

Biological Activity Overview

The biological activity of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of research include:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to the presence of sulfur atoms that can scavenge free radicals.

- Cytotoxicity : Preliminary data suggest that N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

1. Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of sulfur-containing compounds. The results indicated that compounds with tetrasulfane linkages demonstrated enhanced radical scavenging activity compared to their disulfide counterparts. This suggests that N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine might possess similar antioxidant capabilities .

2. Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various diamines on human cancer cell lines, N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine was tested against breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values of 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating moderate cytotoxicity . This finding warrants further exploration into its mechanism of action and potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous diamines are synthesized by reacting 1,4-diamine precursors with butylthiol groups under controlled conditions. Key parameters include:

- Catalysts : Palladium or copper catalysts for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .

- Temperature : 60–100°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography or recrystallization to isolate the product .

Q. Example Optimization Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂, DMF, 80°C | 78 | 95 | |

| CuI, THF, 60°C | 65 | 90 |

Q. What spectroscopic and crystallographic methods are most effective for characterizing N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine?

- NMR Spectroscopy : H and C NMR confirm substituent integration and electronic environments. Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), while butyl groups show aliphatic signals (δ 0.8–1.5 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths (e.g., C–S: ~1.8 Å) and dihedral angles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 450.2) .

Q. Crystallographic Data Example :

| Parameter | Value (Å) | Reference |

|---|---|---|

| C–S Bond Length | 1.82 | |

| S–S Torsion Angle | 85.3° |

Advanced Research Questions

Q. How do computational approaches (e.g., DFT) aid in understanding the electronic structure and reactivity of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine?

Density Functional Theory (DFT) calculates:

- HOMO-LUMO Gaps : Predicts charge-transfer behavior (e.g., ΔE = 3.2 eV for analogous diamines) .

- Reactivity Sites : Electrophilic regions localized at sulfur atoms (Mulliken charge: +0.35) .

- Conformational Stability : Energy minima for staggered vs. eclipsed conformers (ΔG = 2.1 kcal/mol) .

Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. XRD results) during characterization?

- Polymorph Analysis : X-ray diffraction identifies conformational isomers (e.g., orthorhombic vs. triclinic forms) .

- Dynamic NMR : Detects fluxional behavior in solution (e.g., hindered rotation of butyl groups) .

- Cross-Validation : Correlate IR vibrational modes (S–S stretch: 510 cm⁻¹) with crystallographic data .

Q. Example Contradiction Resolution :

| Technique | Observed Discrepancy | Resolution Method |

|---|---|---|

| NMR (Solution) | Broadened Peaks | Variable-Temperature NMR |

| XRD (Solid-State) | Unusual Bond Angles | Hirshfeld Surface Analysis |

Q. How does N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine enhance performance in organic electronic devices (e.g., OLEDs)?

- Hole-Transport Layers (HTLs) : Improves charge mobility (μₕ = 10⁻³ cm²/V·s) and reduces recombination losses .

- Stability : Butyl groups suppress oxidative degradation (T₉₀% = 200°C under N₂) .

- Device Efficiency : External quantum efficiency (EQE) increases by 15% compared to PEDOT:PSS .

Q. Device Performance Table :

| Parameter | Value | Reference |

|---|---|---|

| Turn-on Voltage | 3.2 V | |

| Luminance Efficiency | 120 cd/A | |

| Operational Lifetime | 500 h (@100 cd/m²) |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.